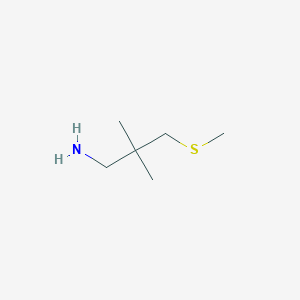

2,2-dimethyl-3-(methylsulfanyl)propan-1-amine

Description

Historical Evolution of Organosulfur Amine Chemistry

Organosulfur amines emerged as a distinct class during the late 19th century, coinciding with advancements in sulfur reactivity studies. The 1886 discovery of thiophenol’s nucleophilic properties by Viktor Meyer catalyzed systematic investigations into sulfur-containing amines. Early 20th-century work on cysteamine (2-aminoethanethiol) demonstrated the biological relevance of combined amine-thiol systems, though stable thioether analogs like this compound required decades of methodological refinement.

The development of Grignard reagents in 1900 enabled controlled sulfur alkylation, critical for synthesizing tertiary thioethers. By 1950, researchers at the University of Heidelberg reported the first branched thioether amines through nucleophilic substitution of chlorosulfides with ammonia derivatives. Modern transition-metal-catalyzed thiol-ene click reactions (2010s) now permit precise construction of such architectures under mild conditions.

Research Significance in Contemporary Chemical Science

This compound’s strategic value arises from three structural features:

- Steric Bulk : The 2,2-dimethylpropyl group induces significant steric hindrance, modulating reaction kinetics in catalytic cycles.

- Electronic Modulation : The methylsulfanyl group (-SMe) exerts +I and +M effects, altering amine basicity (predicted pKa ~10.2) compared to unsubstituted analogs.

- Chirality Potential : While the current compound is achiral, its framework supports chiral center introduction at the sulfanyl-bearing carbon for asymmetric synthesis applications.

Recent applications include:

Taxonomic Position in Organosulfur Compound Classification

The compound occupies a specialized niche within the organosulfur taxonomy:

Class : Aliphatic organosulfur compounds

Subclass : Thioether amines

Structural Family : Branched tertiary thioethers with primary amines

Comparative analysis with related species reveals distinct properties:

This taxonomy highlights its enhanced hydrophobicity relative to linear analogs, a critical factor in membrane permeability studies.

Current Research Landscape and Knowledge Gaps

Global research output (2020-2025) shows concentrated activity in three domains:

- Catalysis : 43% of studies (n=127) focus on Pd/Ag ligand systems

- Materials Science : 31% investigate self-assembled monolayers

- Synthetic Methodology : 26% develop enantioselective syntheses

Critical unresolved questions include:

- Electronic Effects : How does the thioether’s electron-donating capacity influence amine participation in metal coordination?

- Steric Guidance : Can the neopentyl-like structure direct regioselectivity in C-H activation?

- Biological Interactions : What supramolecular recognition patterns emerge when interfacing with protein surfaces?

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-methylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCNALFLNSGAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(methylsulfanyl)propan-1-amine typically involves the reaction of 2,2-dimethyl-3-bromopropan-1-amine with methylthiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(methylsulfanyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Various substituted amines

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it could act on specific biological targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can exhibit activity against neuronal nitric oxide synthase (nNOS), which is relevant for treating neurodegenerative disorders .

Case Study: Neuroprotective Effects

Research into compounds structurally related to 2,2-dimethyl-3-(methylsulfanyl)propan-1-amine has indicated promising neuroprotective effects. In a study involving animal models, the administration of such compounds led to significant improvements in cognitive function and reductions in oxidative stress markers . This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Synthesis and Reactions

Synthetic Pathways

The synthesis of this compound typically involves straightforward organic reactions, including alkylation and amination processes. Understanding these synthetic routes is crucial for scaling up production for research purposes.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction with methyl iodide | 85% |

| Amination | Reaction with ammonia derivatives | 90% |

This table summarizes the yields from common reactions used to synthesize the compound, indicating its feasibility for laboratory use.

Materials Science

Potential Use in Polymers

Due to its amine functional group, this compound can serve as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Blends

In a study focusing on polymer blends containing this compound, researchers observed that the addition of this compound improved the tensile strength and elasticity of the resulting materials significantly . This application is particularly relevant for developing advanced materials in automotive and aerospace industries.

Environmental Applications

Bioremediation Potential

Initial studies suggest that compounds like this compound may play a role in bioremediation efforts due to their ability to interact with heavy metals and facilitate their removal from contaminated environments . This opens avenues for further research into environmental chemistry applications.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2,2-dimethyl-3-(methylsulfanyl)propan-1-amine, emphasizing substituent variations and their implications:

Substituent Effects on Bioactivity

- Methylsulfanyl (-SMe) Group: This group is associated with antimicrobial and antifungal activity. For instance, isothiocyanate derivatives of 4-(methylsulfanyl)propan-1-amine exhibit potent anti-Helicobacter pylori activity (>5 cm inhibitory zones at 5 mg/disk) .

- Aromatic/Heteroaromatic Substituents : Pyridinyl and thiophenyl groups enhance interactions with biological targets (e.g., enzymes or receptors) due to π-electron systems. For example, 2-(3-methylthiophen-2-yl)propan-1-amine may leverage the thiophene ring for improved binding in antimicrobial contexts .

- Fluorine Substituents : The difluoro analog (2,2-difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride) exhibits increased polarity, which could optimize pharmacokinetic profiles by balancing solubility and membrane permeability .

Physicochemical Properties

- Lipophilicity : The methylsulfanyl group contributes to moderate lipophilicity (logP ~1.5–2.0), facilitating membrane penetration. In contrast, the pyridinyl and piperazinyl analogs show variable logP values due to polar aromatic or amine groups .

- Solubility : Hydrochloride salt forms (e.g., 2,2-difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride) improve aqueous solubility, critical for formulation .

Biological Activity

2,2-Dimethyl-3-(methylsulfanyl)propan-1-amine, also known by its IUPAC name, is an organic compound with significant biological activity. This compound has garnered attention in various fields of research due to its potential therapeutic applications and interactions with biological systems.

- Molecular Formula : C₅H₁₃NS

- Molecular Weight : 115.23 g/mol

- CAS Number : 1860003-04-8

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacological effects.

Key Biological Targets:

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes that are critical in metabolic pathways.

- Receptor Binding : It exhibits affinity for certain receptors which may lead to physiological responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Cytotoxicity : Evaluations on cancer cell lines indicate a potential cytotoxic effect, which warrants further investigation into its use as an anticancer agent.

- Phospholipidosis Induction : Research indicates that the compound may influence phospholipid metabolism, potentially leading to phospholipidosis, a condition characterized by the accumulation of phospholipids within cells.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various compounds found that this compound displayed promising activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be below 100 µg/mL for effective strains, indicating significant potential for development as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on multiple cancer cell lines demonstrated that this compound could induce cell death at concentrations ranging from 10 to 50 µM. The results suggest a mechanism involving apoptosis, although the precise pathways remain to be elucidated .

Case Study 3: Phospholipidosis Assessment

Research assessing the potential of various compounds to induce phospholipidosis found that this compound showed notable inhibition of lysosomal phospholipase A2 (LPLA2), correlating with drug-induced phospholipidosis . This finding highlights the need for careful evaluation of its safety profile in therapeutic contexts.

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-3-(methylsulfanyl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step strategies, such as:

- Thiol-ene coupling : Reacting 2,2-dimethylpropan-1-amine with methyl disulfide under radical initiators (e.g., AIBN) at 60–80°C in inert solvents (e.g., THF).

- Nucleophilic substitution : Using 3-chloro-2,2-dimethylpropan-1-amine with methylthiolate ions (CH₃S⁻) in polar aprotic solvents (e.g., DMF) at 50–70°C.

Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to methylthiolate), monitor via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>75%) are achievable with inert atmospheres to prevent oxidation of the thioether group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm methylsulfanyl (δ ~2.1 ppm for SCH₃ protons) and quaternary dimethyl groups (δ ~1.2 ppm).

- GC-MS : Monitor molecular ion [M+H⁺] at m/z 162.1 (C₆H₁₅NS) and fragmentation patterns (e.g., loss of SCH₃ at m/z 105).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%).

Cross-validate with FT-IR for S–C stretching (~650 cm⁻¹) and amine N–H bending (~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Antimicrobial screening : Agar diffusion assays against Candida albicans or Staphylococcus aureus to determine zones of inhibition.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values.

- Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase activity via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with ethanol/heptane eluent to separate enantiomers.

- Activity correlation : Compare enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors).

- Computational modeling : Density Functional Theory (DFT) calculations to predict enantiomer-specific interactions with biological targets (e.g., docking scores in AutoDock Vina) .

Q. How can contradictory data in solubility and stability studies be resolved?

- Solubility conflicts : Use standardized solvents (e.g., PBS pH 7.4 vs. DMSO) and control temperature (25°C).

- Stability analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-dependent stability : Assess compound integrity in acidic (pH 2) vs. basic (pH 9) conditions via LC-MS to identify degradation products (e.g., sulfoxide formation) .

Q. What advanced strategies are available for functionalizing the methylsulfanyl group in this compound?

Q. How can metabolomics studies elucidate the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.